molecular formula C15H20NO4- B12343054 (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

Katalognummer: B12343054
Molekulargewicht: 278.32 g/mol
InChI-Schlüssel: LHSQENYNJGOZKR-ZDUSSCGKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a benzyloxy group, and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the benzyloxy and keto groups. For instance, the use of boronic esters as protective groups in carbohydrate chemistry has been explored for similar compounds . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and substituted amino acid derivatives. These products can be further utilized in various synthetic applications.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid include:

Uniqueness

What sets (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid apart from similar compounds is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the chiral center also adds to its significance in stereoselective synthesis and chiral drug development.

Eigenschaften

Molekularformel

C15H20NO4-

Molekulargewicht

278.32 g/mol

IUPAC-Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/p-1/t13-/m0/s1

InChI-Schlüssel

LHSQENYNJGOZKR-ZDUSSCGKSA-M

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)[O-])N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.